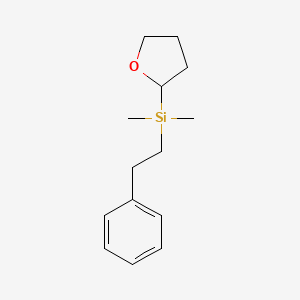
Dimethyl(oxolan-2-yl)(2-phenylethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(oxolan-2-yl)(2-phenylethyl)silane is an organosilicon compound with a unique structure that includes a dimethylsilyl group, an oxolane ring, and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(oxolan-2-yl)(2-phenylethyl)silane typically involves the reaction of dimethylchlorosilane with oxolane and phenylethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(oxolan-2-yl)(2-phenylethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silyl hydride.
Substitution: Nucleophilic substitution reactions can replace the oxolane or phenylethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
Dimethyl(oxolan-2-yl)(2-phenylethyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in biomedical materials.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of dimethyl(oxolan-2-yl)(2-phenylethyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The oxolane ring and phenylethyl group contribute to the compound’s reactivity and specificity in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl(phenyl)(2-phenylethyl)silane
- Trimethoxysilane
- Dimethylphenylsilane
Uniqueness
Dimethyl(oxolan-2-yl)(2-phenylethyl)silane is unique due to the presence of the oxolane ring, which imparts distinct chemical properties compared to other similar compounds
Propriétés
Numéro CAS |
91826-64-1 |
|---|---|
Formule moléculaire |
C14H22OSi |
Poids moléculaire |
234.41 g/mol |
Nom IUPAC |
dimethyl-(oxolan-2-yl)-(2-phenylethyl)silane |
InChI |
InChI=1S/C14H22OSi/c1-16(2,14-9-6-11-15-14)12-10-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 |
Clé InChI |
KHFWHVJPBYEBLN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC1=CC=CC=C1)C2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


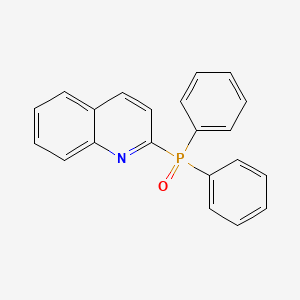
![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)
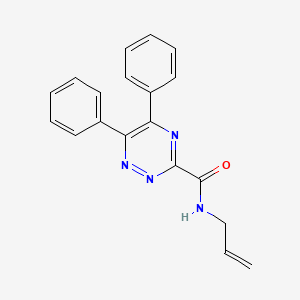

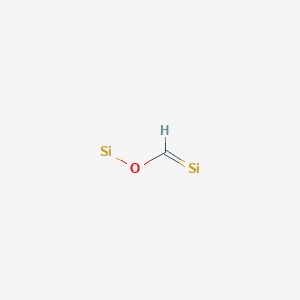
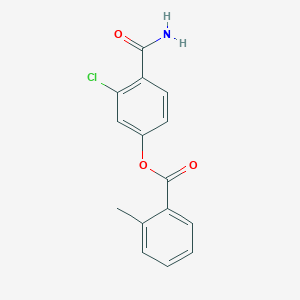
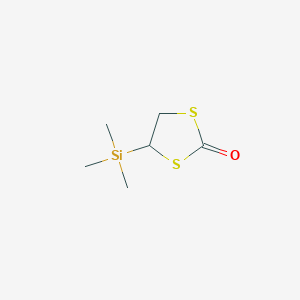
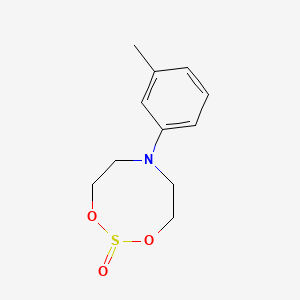
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)
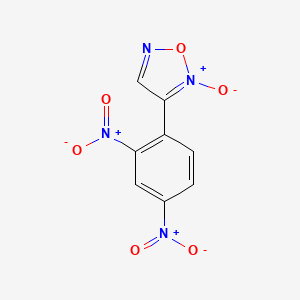


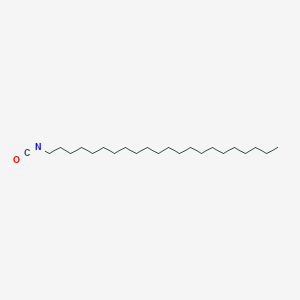
![[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14357829.png)
